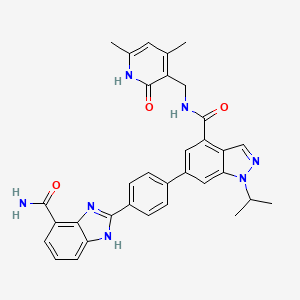
Parp/ezh2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp/ezh2-IN-2 is a compound that functions as a dual inhibitor of Poly ADP-ribose polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2). This compound has garnered significant attention due to its potential in cancer treatment, particularly in tumors with BRCA1/2 mutations or homologous recombination repair defects. The combination of PARP and EZH2 inhibition aims to overcome resistance mechanisms and enhance the efficacy of cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp/ezh2-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical synthesis literature or patents. Generally, the synthesis involves:
- Preparation of key intermediates through organic reactions such as alkylation, acylation, and cyclization.
- Coupling of intermediates under controlled conditions to form the final compound.
- Purification of the final product using techniques such as chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards. The use of automated reactors and continuous flow chemistry can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Parp/ezh2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Parp/ezh2-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of PARP and EZH2 inhibition.
Biology: Investigates the role of PARP and EZH2 in DNA damage repair and epigenetic regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in overcoming resistance to existing therapies.
Mécanisme D'action
Parp/ezh2-IN-2 exerts its effects by inhibiting both PARP and EZH2 enzymes. PARP is involved in DNA single-strand break repair, while EZH2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting these enzymes, this compound disrupts DNA repair processes and epigenetic modifications, leading to synthetic lethality in cancer cells with defective homologous recombination repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
Olaparib: A PARP inhibitor used in the treatment of BRCA-mutant ovarian and breast cancers.
GSK126: Another EZH2 inhibitor with potential anticancer activity.
Uniqueness
Parp/ezh2-IN-2 is unique in its dual inhibition of both PARP and EZH2, which allows it to target multiple pathways involved in cancer progression and resistance. This dual inhibition strategy enhances its therapeutic potential compared to single-target inhibitors .
Propriétés
Formule moléculaire |
C33H31N7O3 |
|---|---|
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
6-[4-(4-carbamoyl-1H-benzimidazol-2-yl)phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C33H31N7O3/c1-17(2)40-28-14-22(13-24(26(28)16-36-40)32(42)35-15-25-18(3)12-19(4)37-33(25)43)20-8-10-21(11-9-20)31-38-27-7-5-6-23(30(34)41)29(27)39-31/h5-14,16-17H,15H2,1-4H3,(H2,34,41)(H,35,42)(H,37,43)(H,38,39) |
Clé InChI |
QCDZWDMYQRCVLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)C5=NC6=C(C=CC=C6N5)C(=O)N)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


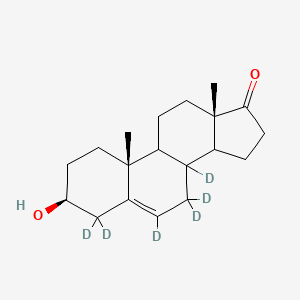
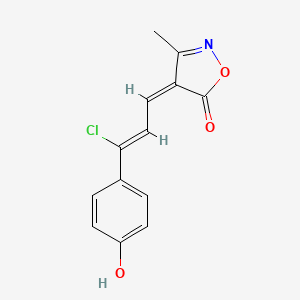
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)
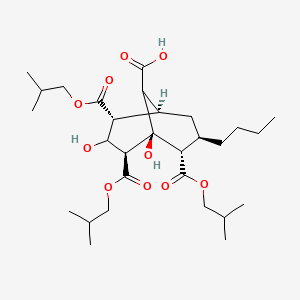
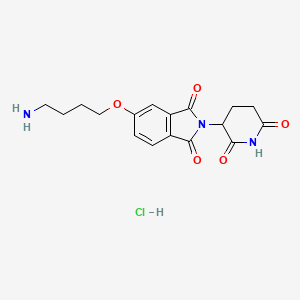
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

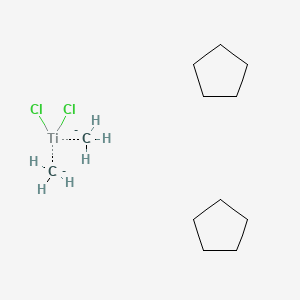
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
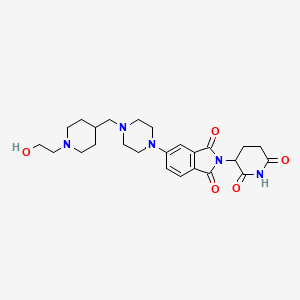
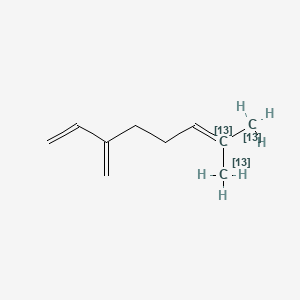
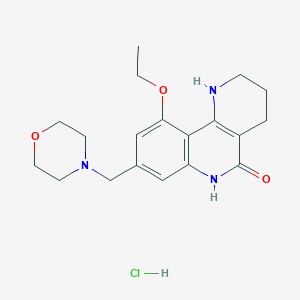
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
